Homosalate-d4

Description

BenchChem offers high-quality Homosalate-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Homosalate-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

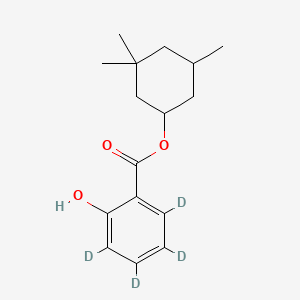

Molecular Formula |

C16H22O3 |

|---|---|

Molecular Weight |

266.37 g/mol |

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2,3,4,5-tetradeuterio-6-hydroxybenzoate |

InChI |

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3/i4D,5D,6D,7D |

InChI Key |

WSSJONWNBBTCMG-UGWFXTGHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CC(CC(C2)(C)C)C)O)[2H])[2H] |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Homosalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Homosalate-d4. Deuterated compounds, such as Homosalate-d4, are critical internal standards for quantification studies using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The substitution of hydrogen with deuterium atoms offers a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tool for metabolic profiling, pharmacokinetic studies, and environmental analysis.

This document outlines a plausible synthetic route, detailed experimental protocols for synthesis and purification, and robust analytical methodologies for the determination of isotopic purity and chemical identity.

Synthesis of Homosalate-d4

The synthesis of Homosalate-d4 (3,3,5-trimethylcyclohexyl 2-hydroxybenzoate-3,4,5,6-d4) involves the deuteration of the aromatic ring of a salicylic acid precursor, followed by esterification with 3,3,5-trimethylcyclohexanol.

Synthetic Pathway Overview

The most common method for preparing deuterated aromatic compounds is through a Hydrogen-Deuterium (H-D) exchange reaction, often utilizing heavy water (D₂O) at elevated temperatures and pressures, sometimes with a catalyst.[2] The standard synthesis of non-deuterated homosalate is achieved via a Fischer-Speier esterification or a base-catalyzed transesterification.[3][4]

The proposed synthesis for Homosalate-d4 combines these principles. It begins with the H-D exchange on salicylic acid to produce salicylic acid-d4. This deuterated intermediate is then esterified with 3,3,5-trimethylcyclohexanol to yield the final product, Homosalate-d4. This two-step approach ensures specific deuteration on the aromatic ring as required.

Caption: Synthetic workflow for Homosalate-d4 production.

Experimental Protocol: Synthesis

Step 1: Synthesis of Salicylic Acid-d4 via H-D Exchange

-

Reactor Setup: A high-pressure stainless-steel reactor is charged with salicylic acid, a platinum-on-alumina catalyst, and deuterium oxide (D₂O).

-

Reaction Conditions: The reactor is sealed and heated to a temperature of 180-200°C with stirring. The pressure will rise due to the vapor pressure of D₂O at this temperature.

-

Reaction Time: The reaction is allowed to proceed for 24-48 hours to facilitate the exchange of the four aromatic protons with deuterium.

-

Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The D₂O is removed under reduced pressure. The resulting solid, crude salicylic acid-d4, is dried in a vacuum oven. The efficiency of the H-D exchange can be enhanced by using flow synthesis methods with microwave heating.[2]

Step 2: Esterification to form Homosalate-d4

-

Reagent Addition: The dried salicylic acid-d4 is dissolved in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Catalyst and Alcohol: A stoichiometric excess of 3,3,5-trimethylcyclohexanol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) are added to the flask.

-

Reaction: The mixture is heated to reflux. The water generated during the esterification is azeotropically removed and collected in the Dean-Stark trap to drive the reaction to completion.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

-

Purification: Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude Homosalate-d4 is purified by column chromatography on silica gel.

Data Presentation: Synthesis Yield

The following table summarizes the expected quantitative results from the synthesis process.

| Parameter | Expected Value | Notes |

| Yield (Salicylic Acid-d4) | >90% | Yield is dependent on reaction time and catalyst efficiency. |

| Yield (Homosalate-d4) | 75-85% | Based on purified product after chromatography. |

| Chemical Purity | >98% | Determined by HPLC or qNMR. |

Isotopic Purity Determination

The isotopic purity and enrichment of the final Homosalate-d4 product must be rigorously determined. This is typically accomplished using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Workflow

The workflow for determining isotopic purity involves sample preparation, analysis by orthogonal techniques, and data interpretation to quantify the level of deuterium incorporation.

Caption: Workflow for isotopic and chemical purity analysis.

Experimental Protocols: Analysis

Protocol 1: Isotopic Enrichment by LC-HRMS

-

Sample Preparation: Prepare a solution of Homosalate-d4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Use a UHPLC system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[5]

-

Chromatography: Separate the analyte on a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to ensure separation from any potential impurities.

-

Mass Spectrometry: Acquire data in full scan mode with high resolution (>20,000 FWHM).

-

Data Analysis:

-

Extract the ion chromatogram for the [M+H]⁺ ion of non-deuterated Homosalate (C₁₆H₂₂O₃, exact mass ~263.16) and the deuterated analogue (C₁₆H₁₈D₄O₃, exact mass ~267.18).

-

Analyze the mass spectrum corresponding to the Homosalate-d4 peak. Integrate the peak areas for each isotopologue (d₀, d₁, d₂, d₃, d₄).

-

Calculate the isotopic enrichment by comparing the measured isotope distribution with the theoretical distribution, correcting for the natural abundance of ¹³C.[6][7]

-

Protocol 2: Chemical and Isotopic Purity by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve a sample of Homosalate-d4 in a deuterated solvent (e.g., CDCl₃) that contains a known internal standard (e.g., maleic acid).

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz).

-

Data Acquisition: Obtain a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T₁) to ensure accurate integration.

-

Data Analysis:

-

Chemical Purity: Compare the integral of a known proton signal from Homosalate-d4 (e.g., from the trimethylcyclohexyl group) to the integral of the internal standard to determine the absolute chemical purity.[8]

-

Isotopic Purity: Observe the aromatic region of the spectrum (typically 6.8-7.8 ppm). Successful deuteration will result in a significant reduction or complete absence of the four proton signals from the salicylic acid moiety. The percentage of deuteration can be estimated by comparing the integration of any residual aromatic proton signals to the integration of a non-deuterated proton signal (e.g., a methyl group).

-

Data Presentation: Isotopic Purity

The following table presents the expected analytical results for a successful synthesis of Homosalate-d4.

| Parameter | Method | Expected Value | Notes |

| Isotopic Enrichment (d₄) | LC-HRMS | >98% | Percentage of molecules containing four deuterium atoms. |

| Deuterated Forms (d₁-d₄) | LC-HRMS | ≥99% | Sum of all deuterated isotopologues.[1] |

| Residual Protons (Aromatic) | ¹H NMR | <2% | Integration relative to non-deuterated protons. |

| Molecular Formula | LC-HRMS | C₁₆H₁₈D₄O₃ | Confirmed by accurate mass measurement.[9] |

References

- 1. caymanchem.com [caymanchem.com]

- 2. tn-sanso.co.jp [tn-sanso.co.jp]

- 3. CN105541634A - Synthetic method of homosalate - Google Patents [patents.google.com]

- 4. Homosalate - Wikipedia [en.wikipedia.org]

- 5. almacgroup.com [almacgroup.com]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Homosalate-d4 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical data and experimental protocols associated with a Certificate of Analysis (CoA) for Homosalate-d4. This deuterated internal standard is crucial for the accurate quantification of homosalate in various matrices, particularly in pharmacokinetic and metabolomic studies. This document outlines the key quality control parameters, analytical methodologies, and the logical workflow involved in the certification of this reference material.

Quantitative Data Summary

The following tables summarize the key quantitative data typically presented in a Certificate of Analysis for Homosalate-d4. These values are critical for ensuring the identity, purity, and suitability of the material for its intended use.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Chemical Name | 3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate-d4 |

| Synonyms | Homomenthyl salicylate-d4 |

| Molecular Formula | C₁₆H₁₈D₄O₃ |

| Molecular Weight | 266.37 g/mol |

| Appearance | Colorless to light yellow liquid |

| Storage | -20°C for long-term storage |

Table 2: Purity and Isotopic Enrichment

| Analysis | Method | Result | Acceptance Criteria |

| Chemical Purity | HPLC | ≥99.0% | ≥98.0% |

| Isotopic Enrichment | LC-MS | ≥98% (d₄) | ≥98% |

| Deuterium Incorporation | LC-MS / ¹H NMR | Consistent with d₄ | Primarily d₄ with minimal d₀-d₃ |

Table 3: Identity Confirmation

| Analysis | Method | Result | Acceptance Criteria |

| Structure Confirmation | ¹H NMR | Consistent with the structure of Homosalate-d4 | Spectrum matches the reference structure |

| Mass Confirmation | LC-MS | Consistent with the calculated molecular weight | Observed mass corresponds to the theoretical mass |

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of Homosalate-d4 by separating it from any non-deuterated or other impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Homosalate-d4 sample

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of Homosalate-d4 and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

-

Mobile Phase Preparation: Prepare a mobile phase, for instance, a gradient of acetonitrile and water. A typical starting condition could be 50:50 acetonitrile:water, ramping to 100% acetonitrile.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

UV Detection Wavelength: 306 nm

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)

Objective: To confirm the chemical structure of Homosalate-d4 by analyzing the proton signals.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Homosalate-d4 sample

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of Homosalate-d4 in approximately 0.7 mL of deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The chemical shifts, signal integrations, and coupling patterns are compared to the expected spectrum for Homosalate-d4. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

Molecular Weight and Isotopic Enrichment Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and determine the isotopic enrichment of Homosalate-d4.

Instrumentation:

-

LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (for mobile phase)

-

Homosalate-d4 sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of Homosalate-d4 (e.g., 10 µg/mL) in the mobile phase.

-

LC Conditions:

-

Use a short C18 column for rapid elution.

-

A simple isocratic or fast gradient mobile phase of acetonitrile and water with 0.1% formic acid is typically used.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-400).

-

-

Analysis: The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The measured mass is compared to the theoretical mass of Homosalate-d4. The isotopic distribution is analyzed to confirm the d₄ enrichment and assess the levels of d₀ to d₃ species.[1]

Visualizations

The following diagrams illustrate the logical workflows and relationships involved in the analysis and certification of Homosalate-d4.

Caption: Workflow for the Certification of Homosalate-d4.

Caption: Analytical Workflow for Homosalate-d4 Characterization.

References

Sourcing Deuterated Homosalate: A Technical Guide for Researchers

For scientists and professionals engaged in drug development and related research, the procurement of high-quality internal standards is a critical step in ensuring the accuracy and reliability of analytical data. This technical guide provides an in-depth overview of suppliers for Homosalate-d4, a deuterated form of the common UV filtering agent, Homosalate. This document outlines key technical data, supplier information, and a procedural workflow for sourcing this compound.

Supplier and Product Overview

Several reputable chemical suppliers offer Homosalate-d4 for research and development purposes. The following table summarizes the available quantitative data from prominent suppliers to facilitate a comparative analysis for procurement.

| Supplier | Catalog Number | Purity | Formulation | Molecular Formula | Pack Size Options |

| Cayman Chemical | 34455 | ≥99% deuterated forms (d1-d4) | A 5 mg/ml solution in methyl acetate | C₁₆H₁₈D₄O₃ | Not specified |

| LGC Standards | Not explicitly provided | Not specified | Not specified | Not specified | 1 mg, 2.5 mg, 10 mg |

| MedchemExpress | HY-112891S | Not specified | Not specified | C₁₆H₁₈D₄O₃ | Not specified |

Experimental Applications and Protocols

Primary Application: Internal Standard for Quantification

Homosalate-d4 is primarily intended for use as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Homosalate.[1] The deuterated analog exhibits similar chemical and physical properties to the parent compound, allowing it to co-elute and ionize similarly, while its distinct mass-to-charge ratio enables accurate quantification.

General Protocol for Use as an Internal Standard:

-

Standard Preparation: Prepare a stock solution of Homosalate-d4 in a suitable organic solvent (e.g., methyl acetate, chloroform) at a known concentration. Cayman Chemical provides a 5 mg/ml solution in methyl acetate.[1]

-

Sample Spiking: A precise volume of the Homosalate-d4 internal standard solution is added to all calibration standards, quality control samples, and unknown samples prior to sample extraction and analysis. The final concentration of the internal standard should be consistent across all samples.

-

Extraction: Perform the sample extraction procedure to isolate the analytes of interest, including Homosalate and Homosalate-d4.

-

Instrumental Analysis: Analyze the extracted samples using a validated GC-MS or LC-MS method.

-

Data Analysis: The peak area ratio of Homosalate to Homosalate-d4 is calculated for each sample. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Homosalate in the unknown samples is then determined from this calibration curve.

Workflow for Sourcing Homosalate-d4

The process of identifying and procuring Homosalate-d4 can be streamlined by following a logical workflow. The diagram below illustrates the key steps involved, from initial supplier identification to the final acquisition of the compound for research use.

References

The Role of Homosalate-d4 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Homosalate-d4 in scientific research. Primarily utilized as an internal standard, this deuterated analog of homosalate is crucial for the accurate quantification of homosalate and its metabolites in complex biological matrices. Its application is particularly prominent in toxicokinetic and human biomonitoring studies, which are essential for assessing human exposure to this common UV filter.

Core Application: An Internal Standard in Mass Spectrometry

Homosalate-d4 serves as an indispensable tool in analytical chemistry, specifically in methods employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility lies in its structural and chemical similarity to the non-deuterated (native) homosalate, while its increased mass, due to the presence of four deuterium atoms, allows it to be distinguished by a mass spectrometer.

By introducing a known quantity of Homosalate-d4 into a sample, researchers can correct for variations that may occur during sample preparation, extraction, and analysis. This "isotope dilution" method significantly improves the accuracy and precision of the quantification of native homosalate and its metabolites.

Key Research Areas

The primary application of Homosalate-d4 is in the field of human exposure assessment and metabolism studies. As homosalate is a widely used ingredient in sunscreens and other personal care products, understanding its absorption, distribution, metabolism, and excretion (ADME) is of significant interest.

Homosalate-d4 is instrumental in studies that:

-

Investigate the toxicokinetics of homosalate in humans following dermal application of sunscreen.[2]

-

Monitor human internal exposure to homosalate through the analysis of biological samples such as urine and plasma.[2]

-

Characterize the metabolic pathways of homosalate by identifying and quantifying its various metabolites.

-

Differentiate between the cis- and trans-isomers of homosalate and their respective metabolites.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters from analytical methods utilizing Homosalate-d4 or its deuterated metabolite analogs as internal standards.

Table 1: Physicochemical Properties of Homosalate-d4

| Property | Value |

| Formal Name | 3,3,5-trimethylcyclohexyl 2-hydroxybenzoate-3,4,5,6-d4 |

| Molecular Formula | C₁₆H₁₈D₄O₃ |

| Molecular Weight | 266.4 g/mol |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) |

Source: Cayman Chemical[1]

Table 2: Limits of Quantification (LOQs) for Homosalate Metabolites in Human Urine using a Deuterated Internal Standard

| Analyte | LOQ (µg/L) |

| trans-HMS-CA | 0.02 - 0.04 |

| cis-HMS-CA | 0.02 - 0.04 |

| 3OH-trans-HMS | 0.02 - 0.04 |

| 3OH-cis-HMS | 0.02 - 0.04 |

HMS-CA: 5-((2-hydroxybenzoyl)oxy)-3,3-dimethylcyclohexane-1-carboxylic acid; 3OH-HMS: 3-hydroxy-3,5,5-trimethylcyclohexyl 2-hydroxybenzoate Source: Ebert et al., 2021[3]

Experimental Protocols

The following sections detail the methodologies for key experiments involving the use of Homosalate-d4 as an internal standard.

Sample Preparation: Human Urine

A crucial step in the analysis of urinary metabolites of homosalate is the cleavage of conjugated metabolites (glucuronides and sulfates) to their free form. This is typically achieved through enzymatic hydrolysis.

Protocol for Enzymatic Hydrolysis of Urine Samples:

-

Thaw frozen urine samples and equilibrate to room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1 mL aliquot of urine in a glass vial, add 20 µL of the internal standard working solution (containing deuterated standards like Homosalate-d4 or deuterated metabolites).

-

Add 500 µL of 1 M ammonium acetate buffer (pH 6.5).

-

Add 10 µL of β-glucuronidase from E. coli K12.

-

Incubate the mixture at 37°C overnight.

-

Following incubation, the samples are ready for extraction and analysis.

This protocol is adapted from a method for the analysis of various endocrine-disrupting chemicals in human urine.

Analytical Method: Online SPE-LC-MS/MS

Online Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and automated method for the quantification of homosalate and its metabolites in biological fluids.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of operating in both positive and negative electrospray ionization (ESI) modes and performing Multiple Reaction Monitoring (MRM).

-

Analytical Column: A reversed-phase column, such as an Agilent InfinityLab Poroshell 120 EC-C18 (2.1 mm × 50 mm, 1.9 µm), is suitable for the separation of the analytes.

LC-MS/MS Parameters:

-

Ionization Mode: Homosalate is typically analyzed in negative ESI mode.

-

MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. This provides high selectivity and sensitivity.

Table 3: Optimized MRM Transitions for Homosalate

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Homosalate (Quantifier) | 261.1 | 137.0 |

| Homosalate (Qualifier) | 261.1 | 93.0 |

Source: Agilent Technologies

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of using Homosalate-d4 as an internal standard.

Caption: Experimental workflow for the analysis of homosalate in urine.

Caption: Logical relationship of using an internal standard for quantification.

References

Homosalate-d4: A Technical Guide to its Presumed Metabolism and Degradation Pathways

Introduction

Homosalate (HMS) is a widely utilized organic ultraviolet (UV) filter in sunscreens and other personal care products. Its deuterated isotopologue, Homosalate-d4 (HMS-d4), in which four hydrogen atoms on the salicylate ring are replaced by deuterium, serves as a critical internal standard for the accurate quantification of homosalate and its metabolites in biological and environmental matrices. While direct studies on the metabolic fate and degradation of Homosalate-d4 are not available in the current scientific literature, it is a standard and accepted practice in metabolic studies to assume that the deuteration at a non-metabolically active site does not significantly alter the biotransformation pathways. Therefore, this technical guide provides an in-depth overview of the metabolism and degradation of homosalate as a scientifically accepted proxy for Homosalate-d4. This document is intended for researchers, scientists, and professionals in drug development and environmental science.

Human Metabolism of Homosalate

The metabolism of homosalate in humans is characterized by its diastereoselectivity, with the cis- and trans- isomers exhibiting different pharmacokinetic profiles. The primary metabolic transformations involve oxidation of the trimethylcyclohexyl moiety and hydrolysis of the ester linkage.

Following oral or dermal administration, homosalate is absorbed and undergoes biotransformation to produce several key metabolites. Initial screening has identified six oxidative metabolite subgroups.[1][2] The main pathways are:

-

Hydroxylation: The addition of a hydroxyl group to the trimethylcyclohexyl ring, leading to the formation of 3-hydroxy-homosalate (3OH-HMS).

-

Carboxylation: Oxidation of a methyl group on the trimethylcyclohexyl ring to a carboxylic acid, resulting in homosalate-carboxylic acid (HMS-CA).

-

Hydrolysis: Cleavage of the ester bond to yield salicylic acid and 3,3,5-trimethylcyclohexanol. Salicylic acid is a major metabolite but is not specific to homosalate exposure.[1]

Studies have shown that the oral bioavailability of cis-HMS is significantly lower than that of trans-HMS.[1][2] Consequently, the urinary excretion of metabolites derived from trans-HMS is substantially higher.[1][2]

Quantitative Metabolic Data

The diastereoselective metabolism of homosalate is evident in the quantitative data from human studies. The following tables summarize key findings from oral and dermal administration studies.

Table 1: Mean Total Urinary Excretion Fractions (Fue) of Homosalate Metabolites After a Single Oral Dose [1][2]

| Metabolite Class | Metabolites Derived from trans-HMS (%) | Metabolites Derived from cis-HMS (%) |

| Sum of Oxidized Metabolites | 6.4 | 0.045 |

Table 2: Elimination Half-Times of Homosalate Isomers and Metabolites After Dermal Application

| Compound | Elimination Half-Time (hours) |

| cis-Homosalate | ~24 |

| trans-Homosalate | ~24 |

| cis & trans Metabolites | ~24 |

Note: Data derived from studies on homosalate, not Homosalate-d4.

Experimental Protocols

The characterization of homosalate metabolism has been achieved through controlled human studies employing sophisticated analytical techniques.

Human Biomonitoring Study Design

-

Volunteers and Dosing: Studies have been conducted with small cohorts of healthy adult volunteers. For oral administration studies, volunteers received a single oral dose of approximately 10 mg of either cis-rich or trans-rich homosalate mixtures.[2] For dermal studies, volunteers applied a commercial sunscreen containing 10% homosalate to their entire body.

-

Sample Collection: Urine and plasma samples were collected at predefined intervals before and after administration, typically up to 48 or 96 hours post-dose.[1][3]

Sample Preparation

-

Urine Samples: Urine samples undergo enzymatic hydrolysis to cleave glucuronide and sulfate conjugates. This is followed by online solid-phase extraction (SPE) for sample cleanup and analyte enrichment. Deuterium-labeled internal standards, such as Homosalate-d4 and deuterated HMS-CA, are added to correct for matrix effects and variations in instrument response.[4]

-

Plasma Samples: Plasma samples are typically prepared by protein precipitation using an organic solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. The resulting supernatant is then analyzed.

Analytical Methodology: LC-MS/MS

-

Liquid Chromatography (LC): Separation of homosalate and its metabolites is achieved using reversed-phase liquid chromatography, often with a C18 column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate, is employed.

-

Mass Spectrometry (MS/MS): Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Electrospray ionization (ESI) in negative mode is typically used. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and sensitivity.

Degradation Pathways

The environmental fate of homosalate is of increasing interest due to its widespread use and detection in aquatic environments.

Abiotic Degradation

-

Hydrolysis: Homosalate undergoes abiotic hydrolysis, with the rate being pH-dependent. It degrades more rapidly under alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 4) conditions. The estimated half-life at 25°C and pH 7 is approximately 215 hours.[5] The primary hydrolysis products are salicylic acid and 3,3,5-trimethylcyclohexanol.[5]

Photodegradation

-

Upon exposure to UV radiation, homosalate can undergo photodegradation. The deprotonated form of homosalate is prone to molecular dissociation upon UV excitation.[6]

Degradation in Chlorinated Water

-

In conditions simulating swimming pools, homosalate reacts with chlorine to form chlorinated by-products. Identified products include monochloro-homosalate and dichloro-homosalate.[7]

Conclusion

This technical guide summarizes the current understanding of the metabolism and degradation of homosalate, which serves as a reliable proxy for its deuterated analogue, Homosalate-d4. In humans, homosalate undergoes diastereoselective metabolism primarily through oxidation to form hydroxylated and carboxylated derivatives. Environmentally, it is subject to hydrolysis, photodegradation, and chlorination. Homosalate-d4 is an indispensable tool in the precise and accurate quantification of homosalate and its metabolites, enabling robust human biomonitoring and environmental fate studies. Future research could focus on confirming the metabolic equivalence of Homosalate-d4 and further elucidating the toxicological profiles of its various metabolites and degradation products.

References

- 1. Innovative analytical techniques for identifying metabolites of the UV filter homosalate through UPLC-MS: Environmental and health implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. anis.au.dk [anis.au.dk]

Homosalate-d4 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Homosalate-d4, a deuterated internal standard crucial for the accurate quantification of the UV filter Homosalate. This document details its chemical properties, its application in analytical methodologies, and presents relevant quantitative data and experimental workflows.

Core Compound Details

Homosalate-d4 is the deuterium-labeled version of Homosalate, an organic compound widely used in sunscreens and other personal care products to absorb UVB radiation. The incorporation of four deuterium atoms on the aromatic ring provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties of Homosalate-d4

| Property | Value | Source(s) |

| CAS Number | Not explicitly assigned; Unlabeled CAS is 118-56-9.[1][2] | [1][2] |

| Molecular Formula | C₁₆H₁₈D₄O₃ | [1] |

| Molecular Weight | 266.37 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Purity | >95% (HPLC) | [3] |

| Solubility | Soluble in DMSO, Chloroform, and Methyl Acetate.[1] | [1] |

| Storage | Store at -20°C for long-term stability.[1][2] | [1][2] |

Application in Quantitative Analysis

Homosalate-d4 is primarily employed as an internal standard in isotope dilution mass spectrometry for the precise quantification of Homosalate in various matrices, particularly in biological samples for pharmacokinetic and human biomonitoring studies. Its use helps to correct for variations in sample preparation and instrument response, leading to highly accurate and reliable results.

Experimental Workflow: Quantification of Homosalate in Biological Samples

The following diagram illustrates a typical workflow for the quantification of Homosalate in human urine or plasma using Homosalate-d4 as an internal standard with online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS).

References

An In-depth Technical Guide to the Safety and Handling of Deuterated Homosalate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on deuterated homosalate. It is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Direct data on the synthesis, physicochemical properties, and toxicology of deuterated homosalate is limited in publicly accessible literature. Therefore, this guide extrapolates from data on non-deuterated homosalate and general principles of isotopic labeling, with appropriate notations. Users should always consult the SDS provided by the manufacturer for the specific deuterated compound being handled and adhere to all institutional and regulatory safety protocols.

Introduction

Deuterated homosalate, typically aryl-deuterated (e.g., 2-hydroxybenzoic-d4 acid 3,3,5-trimethylcyclohexyl ester or HMS-d4), is a stable, non-radioactive isotopologue of the common UVB-filtering agent, homosalate. Its primary application in research is as an internal standard for the accurate quantification of homosalate and its metabolites in complex biological matrices during toxicokinetic and metabolism studies.[1][2] The incorporation of deuterium atoms allows for its differentiation from the non-labeled analyte by mass spectrometry without significantly altering its chemical behavior in analytical systems.

While deuteration can influence the physicochemical and pharmacokinetic properties of a molecule, often due to the kinetic isotope effect, specific data for deuterated homosalate remains scarce.[3][4] This guide provides a comprehensive overview of the known properties and handling of homosalate, with a focus on the implications of deuteration for researchers.

Synthesis and Characterization

Plausible Synthesis Route

The most direct route to aryl-deuterated homosalate would involve the same esterification reaction but utilizing commercially available deuterated salicylic acid (2-hydroxybenzoic-d4 acid).

Experimental Protocol: Plausible Esterification for Aryl-Deuterated Homosalate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 2-hydroxybenzoic-d4 acid (1.0 eq), 3,3,5-trimethylcyclohexanol (1.2 eq), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure aryl-deuterated homosalate.[7]

Analytical Characterization

The identity and purity of the synthesized deuterated homosalate should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons on the aromatic ring and ¹³C NMR to verify the carbon skeleton.

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

Physicochemical Properties

Specific quantitative physicochemical data for deuterated homosalate is not available. The following table compares the known properties of non-deuterated homosalate with the expected properties of its deuterated analogue, based on general principles of deuteration.[8][9]

| Property | Non-Deuterated Homosalate | Expected for Deuterated (Aryl-d4) Homosalate | Reference |

| Molecular Formula | C₁₆H₂₂O₃ | C₁₆H₁₈D₄O₃ | - |

| Molecular Weight | 262.34 g/mol | Approx. 266.37 g/mol | [10] |

| Appearance | Clear, colorless to pale yellow liquid | Expected to be similar | [11] |

| Boiling Point | 181-185 °C | Expected to be very similar, possibly slightly higher | [12] |

| Melting Point | < -20 °C | Expected to be very similar | [12] |

| Solubility | Insoluble in water; soluble in organic solvents | Expected to have very similar solubility profiles. Deuteration can sometimes slightly decrease lipophilicity. | [12][13] |

| logP (Octanol/Water) | ~5.8 | Expected to be very similar, perhaps slightly lower | [11] |

| Stability | Stable under normal conditions. Can degrade in chlorinated water.[14] | Expected to have similar chemical stability. The C-D bond is stronger than the C-H bond, which may impart slightly increased resistance to certain degradation pathways. | [15] |

Toxicology and Metabolism

No toxicological studies have been specifically conducted on deuterated homosalate. The toxicological profile is therefore assumed to be similar to that of non-deuterated homosalate.

Known Toxicological Profile of Homosalate

-

Acute Toxicity: Low acute oral and dermal toxicity.

-

Irritation: Not considered to be a skin or eye irritant in most studies.

-

Sensitization: Not considered a potent skin sensitizer.

-

Endocrine Disruption: Some in vitro and in vivo studies suggest that homosalate may possess endocrine-disrupting properties, exhibiting weak estrogenic, anti-estrogenic, and anti-androgenic activities. However, the evidence is not considered conclusive for deriving a specific toxicological point of departure for these effects.

-

Systemic Absorption: Homosalate can be absorbed systemically after dermal application.[1]

Metabolism of Homosalate

Homosalate undergoes metabolic transformation in the body. The primary metabolic pathways include hydrolysis of the ester bond and oxidation of the trimethylcyclohexyl ring.

Experimental Protocol: In Vitro Metabolism Assay

-

Incubation: Incubate deuterated homosalate (e.g., 1-10 µM) with human liver microsomes (or other relevant enzyme systems) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: Samples are centrifuged to precipitate proteins. The supernatant is collected, evaporated, and reconstituted in a suitable solvent for analysis.

-

Analysis: The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS. Deuterated homosalate and its potential deuterated metabolites can be distinguished from their non-deuterated counterparts by their mass-to-charge ratio.

Potential Impact of Deuteration: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of that metabolic reaction. This is known as the kinetic isotope effect (KIE) .[4]

-

Aryl-Deuteration: Since the aromatic ring of homosalate is a potential site for hydroxylation, deuterating the ring could slow this metabolic pathway.

-

Pharmacokinetic Implications: A significant KIE could potentially lead to a longer plasma half-life of deuterated homosalate compared to its non-deuterated counterpart and a different metabolite profile.[3]

Caption: Metabolic pathways and potential endocrine disruption targets of homosalate.

Safety and Handling

As no specific SDS for deuterated homosalate is publicly available, the following guidelines are based on the known hazards of non-deuterated homosalate and general precautions for handling isotopically labeled compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving deuterated homosalate. The following PPE is recommended as a minimum:

-

Eye Protection: ANSI-approved safety glasses or chemical splash goggles.[12]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult the manufacturer's glove compatibility chart.[12]

-

Body Protection: A standard laboratory coat. For procedures with a higher risk of splashing, a chemically resistant apron should be worn.

-

Respiratory Protection: Not typically required when handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, respiratory protection may be necessary.[12]

Handling and Storage

-

Ventilation: Handle in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place.[11]

-

Isotopic Contamination: To preserve the isotopic purity of the compound, handle it in a dry atmosphere (e.g., under an inert gas like argon or nitrogen) and use dry glassware to avoid H-D exchange with atmospheric moisture.

Spill Control

In the event of a small spill:

-

Evacuate and Ventilate: Ensure the area is well-ventilated.

-

Contain: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Collect: Using non-sparking tools, collect the absorbed material into a suitable container for chemical waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal

Dispose of deuterated homosalate and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Caption: Standard workflow for using deuterated homosalate as an internal standard.

Caption: Key safety and handling considerations for deuterated homosalate.

References

- 1. labinsights.nl [labinsights.nl]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Deuterated Compounds [simsonpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. ckgas.com [ckgas.com]

- 9. makingcosmetics.com [makingcosmetics.com]

- 10. reddit.com [reddit.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Convenient preparation of deuterated aromatic compounds [inis.iaea.org]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

In-Depth Technical Guide: Solubility of Homosalate-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Homosalate-d4 in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the solubility characteristics of this deuterated compound, which is crucial for a wide range of applications, including formulation development, analytical method development, and in vitro/in vivo studies.

Core Data Presentation: Quantitative Solubility of Homosalate-d4 and Homosalate

The following table summarizes the available quantitative and qualitative solubility data for Homosalate-d4 and its non-deuterated analog, Homosalate. Due to the limited availability of specific solubility data for the deuterated form, data for Homosalate is included as a reasonable proxy, given the structural similarity.

| Compound | Solvent | Solubility | Remarks |

| Homosalate-d4 | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can affect solubility.[1] |

| Chloroform | 1-10 mg/mL[2] | Sparingly soluble.[2] | |

| Methyl Acetate | 1-10 mg/mL[2] | Sparingly soluble.[2] A 5 mg/mL solution is commercially available.[2] | |

| Homosalate | Ethanol | Miscible[3][4] | |

| Paraffin Oil | Miscible[4] | ||

| Isopropyl Myristate | Miscible[4] | ||

| Acetonitrile | 1000 µg/mL (1 mg/mL)[5] | A solution of this concentration is commercially available.[5] | |

| Propylene Glycol | Immiscible[3] |

Experimental Protocols: Determining Solubility of Homosalate-d4

The following is a detailed methodology for determining the thermodynamic solubility of Homosalate-d4 in an organic solvent using the widely accepted shake-flask method. This protocol is designed to provide a reliable and reproducible approach for generating accurate solubility data.

Objective: To determine the saturation solubility of Homosalate-d4 in a selected organic solvent at a specified temperature.

Materials:

-

Homosalate-d4 (of known purity)

-

High-purity organic solvent (e.g., HPLC grade)

-

Scintillation vials or other suitable glass containers with screw caps

-

Orbital shaker or rotator placed in a temperature-controlled environment

-

Analytical balance (accurate to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of Homosalate-d4 to a pre-weighed scintillation vial. The excess is crucial to ensure that saturation is reached. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

-

Record the exact weight of the added Homosalate-d4.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure complete equilibration.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of Homosalate-d4 of known concentrations in the same organic solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or GC-MS).

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of Homosalate-d4 in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Mandatory Visualizations

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Homosalate using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of homosalate in various matrices. The use of a stable isotope-labeled internal standard, Homosalate-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation. The described protocols are suitable for applications in pharmaceutical research, clinical biomonitoring, and quality control of cosmetic products.

Introduction

Homosalate is a widely used organic UV filter in sunscreens and other personal care products. With increasing regulatory scrutiny and research into its systemic absorption and potential endocrine-disrupting effects, there is a growing need for sensitive and reliable analytical methods to quantify homosalate in biological and commercial matrices. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques. The incorporation of a deuterated internal standard, such as Homosalate-d4, is crucial for mitigating ion suppression or enhancement in complex matrices like plasma and serum, thereby ensuring the accuracy of quantitative results. This document provides a comprehensive protocol for the development and application of an LC-MS/MS method for homosalate, utilizing Homosalate-d4 as an internal standard.

Experimental Protocols

Materials and Reagents

-

Homosalate (analytical standard)

-

Homosalate-d4 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma/serum (blank)

-

Sunscreen product (for quality control)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of homosalate and Homosalate-d4 into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of homosalate by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the Homosalate-d4 primary stock solution with a 50:50 methanol:water mixture.

-

Sample Preparation

Protocol 1: Human Plasma/Serum

This protocol utilizes protein precipitation for the extraction of homosalate.

-

Aliquot 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL Homosalate-d4 internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an LC autosampler vial.

Protocol 2: Sunscreen Products

This protocol involves a simple dilution for the analysis of homosalate in a commercial sunscreen product.

-

Accurately weigh approximately 100 mg of the sunscreen product into a 50 mL volumetric flask.

-

Add approximately 40 mL of methanol and sonicate for 15 minutes to dissolve the sample.

-

Allow the solution to cool to room temperature and bring to volume with methanol.

-

Perform a further 1:100 dilution with the initial mobile phase.

-

Add the Homosalate-d4 internal standard to the final diluted sample to achieve a concentration of approximately 100 ng/mL.

-

Filter the final solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)

| Parameter | Value |

| LC System | Agilent 1260 Infinity II LC or equivalent |

| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 80% A to 20% A over 5 min, hold for 2 min, return to 80% A over 1 min, equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Value |

| MS System | Agilent 6470B Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 5 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 250°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Homosalate | 263.2 | 139.1 | 50 | 28 |

| 263.2 | 121.1 | 50 | 32 | |

| Homosalate-d4 | 267.2 | 143.0 | 50 | 28 |

| 267.2 | 125.1 | 50 | 32 |

Data Presentation

Method Validation Summary

The following tables summarize the typical quantitative performance of the described LC-MS/MS method.

Table 1: Calibration Curve and Sensitivity

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

Table 2: Accuracy and Precision (in Human Plasma)

| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| 2 (Low QC) | < 10% | < 15% | 85 - 115% |

| 50 (Mid QC) | < 10% | < 15% | 85 - 115% |

| 400 (High QC) | < 10% | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | > 85% |

| Matrix Effect | 90 - 110% |

Mandatory Visualization

Caption: Experimental workflow for Homosalate analysis.

Caption: Quantitative analysis logic diagram.

Application Note: Quantification of Homosalate in Human Plasma using a Validated LC-MS/MS Method with Homosalate-d4 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of homosalate in human plasma. The method utilizes a stable isotope-labeled internal standard, Homosalate-d4, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis. This method is ideal for pharmacokinetic studies, biomonitoring, and other research applications in drug development and clinical research.

Introduction

Homosalate is a common organic UV filter found in a wide variety of sunscreens and personal care products.[1][2] Due to its widespread use, there is a growing interest in understanding its systemic absorption, pharmacokinetics, and potential biological effects.[2][3] Accurate and reliable quantification of homosalate in human plasma is crucial for these assessments. This application note presents a validated LC-MS/MS method that offers high sensitivity and specificity for the determination of homosalate in human plasma, employing Homosalate-d4 as the internal standard to correct for matrix effects and procedural variability.

Experimental

Materials and Reagents

-

Homosalate analytical standard

-

Homosalate-d4 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Sample Preparation

A protein precipitation method is used for the extraction of homosalate from human plasma.

-

Allow all samples and reagents to thaw to room temperature.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Homosalate-d4 working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[4][5]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex® C18, 100 x 4.6 mm, 2.6 µm) is suitable for separation.[7][8]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to ensure good chromatographic separation. The specific gradient should be optimized for the user's system.

-

Flow Rate: 0.5 mL/min (adjustable based on column dimensions and system).

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for homosalate.[9]

-

Multiple Reaction Monitoring (MRM): The MRM transitions for homosalate and Homosalate-d4 should be optimized. Example transitions are provided below but should be confirmed on the specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Homosalate | [M-H]⁻ | To be determined |

| Homosalate-d4 | [M-H]⁻ | To be determined |

-

Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Results and Discussion

Method validation was performed according to established bioanalytical method validation guidelines.[7][8] The key performance characteristics of the method are summarized in the tables below.

Linearity

The method demonstrated excellent linearity over the tested concentration range. The calibration curve was constructed by plotting the peak area ratio of homosalate to Homosalate-d4 against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) was used for the analysis.[2]

| Parameter | Result |

| Calibration Range | 0.4 - 200 ng/mL |

| Regression Equation | To be determined by user |

| Correlation Coefficient (r²) | > 0.99 |

Table 1: Linearity of the method for homosalate quantification in human plasma.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.4 | < 15% | ± 20% | < 15% | ± 20% |

| Low | 1.2 | < 15% | ± 15% | < 15% | ± 15% |

| Medium | 80 | < 15% | ± 15% | < 15% | ± 15% |

| High | 160 | < 15% | ± 15% | < 15% | ± 15% |

Table 2: Intra-day and inter-day precision and accuracy for the analysis of homosalate in human plasma. A Lower Limit of Quantification (LLOQ) of 0.4 ng/mL has been reported for homosalate in plasma.[10]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation and the absence of significant ion suppression or enhancement from the plasma matrix.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 1.2 | 85 - 115 | 85 - 115 |

| High | 160 | 85 - 115 | 85 - 115 |

Table 3: Extraction recovery and matrix effect for the analysis of homosalate in human plasma. The use of a stable isotope-labeled internal standard like Homosalate-d4 is essential to compensate for variability in recovery and matrix effects between different plasma samples.

Experimental Workflow

References

- 1. Determination of urinary metabolites of the UV filter homosalate by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. Protein Precipitation Methods for Proteomics [biosyn.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. sciex.com [sciex.com]

- 10. Effect of Sunscreen Application on Plasma Concentration of Sunscreen Active Ingredients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Homosalate in Environmental Water Samples using Homosalate-d4 Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homosalate is an organic compound widely used as a UV filter in sunscreens and other personal care products to absorb harmful UVB radiation.[1] Its extensive use has led to its detection in various environmental compartments, including surface waters, raising concerns about its potential ecological impact.[2] Accurate and reliable quantification of homosalate in environmental water samples is crucial for exposure assessment and environmental monitoring.

This application note details a robust and sensitive method for the quantification of homosalate in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and an isotope dilution strategy. The use of a stable isotope-labeled internal standard, Homosalate-d4, is essential for correcting matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[3][4][5] The protocol involves sample enrichment and clean-up using Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.

Experimental Protocols

2.1 Materials and Reagents

-

Standards: Homosalate (analytical standard), Homosalate-d4 (internal standard).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade), Formic Acid (LC-MS grade).

-

Water: Deionized water (18.2 MΩ·cm).

-

SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Oasis HLB, 500 mg).

-

Reagents: Sodium hypochlorite solution (if studying chlorinated water).

2.2 Instrumentation

-

LC System: Agilent 1260 Infinity II LC system or equivalent.[3]

-

Analytical Column: Agilent InfinityLab Poroshell 120 EC-C18 column (2.1 mm × 50 mm, 1.9 µm).[3]

-

Mass Spectrometer: Agilent 6470B Triple Quadrupole LC/MS or equivalent, capable of Multiple Reaction Monitoring (MRM).[3]

2.3 Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is a general guideline for the extraction of homosalate from water samples.[6][7][8]

-

Sample Collection & Filtration: Collect 100-500 mL of the water sample in a clean glass container. Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

-

Internal Standard Spiking: Spike the filtered water sample with a known amount of Homosalate-d4 solution to achieve a final concentration relevant to the expected analyte concentration and instrument sensitivity.

-

Acidification: Adjust the sample pH to 3 with formic acid.[6]

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[8][9]

-

Sample Loading: Load the spiked and acidified water sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 5-10 mL/min).[8]

-

Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for approximately 20-30 minutes.

-

Elution: Elute the retained homosalate and Homosalate-d4 from the cartridge with 5 mL of ethyl acetate.[6]

-

Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 50:50 acetonitrile/water).

2.4 LC-MS/MS Analysis

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of homosalate and a constant concentration of Homosalate-d4.

-

LC Separation: Inject the reconstituted sample extract and calibration standards onto the LC-MS/MS system. Chromatographic separation is achieved using a gradient elution program.

-

Mass Spectrometry: Detect and quantify the analytes using the mass spectrometer in MRM mode. The ionization source is typically operated in negative electrospray ionization (ESI-) mode for homosalate.[10]

Data Presentation

Quantitative data and instrument parameters should be clearly organized for optimal clarity and comparability.

Table 1: LC-MS/MS System Parameters

| Parameter | Setting | Reference |

|---|---|---|

| LC System | Agilent 1260 Infinity II | [3] |

| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 1.9 µm | [3] |

| Mobile Phase A | Water with 0.1% Formic Acid | [1] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1] |

| Gradient | 70% B to 100% B over 15 min | (Typical) |

| Flow Rate | 0.3 mL/min | (Typical) |

| Injection Volume | 5 µL | (Typical) |

| Column Temp. | 40°C | (Typical) |

| MS System | Agilent 6470B Triple Quadrupole | [3] |

| Ionization Mode | Electrospray Ionization (ESI), Negative | [10] |

| Gas Temperature | 300°C | (Typical) |

| Gas Flow | 5 L/min | (Typical) |

| Nebulizer | 45 psi | (Typical) |

| Sheath Gas Temp. | 250°C | (Typical) |

| Sheath Gas Flow | 11 L/min | (Typical) |

| Capillary Voltage | 3500 V | (Typical) |

Table 2: Optimized MRM Transitions for Homosalate and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role | Reference |

|---|---|---|---|---|---|

| Homosalate | 261.2 | 137.0 | 15 | Quantifier | [3] (adapted) |

| Homosalate | 261.2 | 109.0 | 25 | Qualifier | [3] (adapted) |

| Homosalate-d4 | 265.2 | 141.0 | 15 | Internal Standard |[3] (adapted) |

Table 3: Method Performance Characteristics | Parameter | Typical Value | Notes | Reference | | :--- | :--- | :--- | :--- | | Limit of Quantification (LOQ) | 0.02 - 10 ng/L | Dependent on matrix and instrumentation. LOQs as low as 0.02 µg/L (20 ng/L) have been achieved for metabolites in complex matrices.[2] Environmental methods often report in the low ng/L range.[11] | | Linearity (r²) | > 0.99 | Over a concentration range of 1-200 ng/mL.[10] | | Recovery | 70 - 130% | Isotope dilution corrects for recovery losses. Typical recoveries for SPE methods fall in this range.[5][12] | | Precision (%RSD) | < 15% | Relative standard deviation for replicate measurements.[5] |

Visualization

The overall workflow for the analysis of homosalate in environmental water samples is depicted below.

Caption: Workflow for Homosalate Quantification in Water.

References

- 1. jhsci.ba [jhsci.ba]

- 2. Determination of urinary metabolites of the UV filter homosalate by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. A stable isotope dilution method for measuring bioavailability of organic contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. youtube.com [youtube.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sciex.com [sciex.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC-MS/MS. Assessment of their in vitro endocrine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Homosalate in Urine Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (HMS) is a widely used organic ultraviolet (UV) filter found in sunscreens and other personal care products. Due to its potential for systemic absorption and concerns about possible endocrine-disrupting activities, robust and sensitive analytical methods are required to assess human exposure. This document provides a detailed methodology for the quantitative analysis of homosalate and its metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard for accurate quantification. The use of an isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis.[1][2][3]

The primary analytical approach involves the enzymatic hydrolysis of urine samples to deconjugate glucuronidated metabolites, followed by online solid-phase extraction (SPE) for sample cleanup and enrichment, and subsequent analysis by LC-MS/MS.[2] Deuterium-labeled homosalate (HMS-d4) or its deuterated metabolites, such as deuterium-labeled 5-((2-hydroxybenzoyl)oxy)-3,3-dimethylcyclohexane-1-carboxylic acid (HMS-CA-d4), are employed as internal standards to ensure high accuracy and precision.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative parameters from studies utilizing LC-MS/MS for the analysis of homosalate and its metabolites in urine.

| Analyte | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Precision (CV%) | Matrix | Internal Standard | Reference |

| trans-HMS-CA | 0.02 - 0.04 | Not Reported | Not Reported | Urine | Deuterium-labeled HMS-CA | [2][4] |

| cis-HMS-CA | 0.02 - 0.04 | Not Reported | Not Reported | Urine | Deuterium-labeled HMS-CA | [2][4] |

| 3OH-trans-HMS | 0.02 - 0.04 | Not Reported | Not Reported | Urine | Deuterium-labeled HMS-CA | [2][4] |

| 3OH-cis-HMS | 0.02 - 0.04 | Not Reported | Not Reported | Urine | Deuterium-labeled HMS-CA | [2][4] |

| HMS-CA 5 | 0.02 | 96 | <5% (interday) | Urine | Not Specified | [4][5] |

| Homosalate (HMS) | Not Specified | 70-130 (spiked samples) | <15% | Sunscreen | Not Specified | [6] |

Experimental Protocols

Sample Collection and Storage

-

Collection: Collect urine samples in polypropylene containers. For toxicokinetic studies, complete and consecutive urine samples are collected for a specified period (e.g., 96 hours) after exposure.[1]

-

Storage: Immediately after collection, measure the volume and store the urine samples at -20°C or lower until analysis to prevent degradation of the analytes.

Reagents and Materials

-

Homosalate (HMS) analytical standard

-

Deuterated homosalate (e.g., HMS-d4) or deuterated homosalate metabolite (e.g., HMS-CA-d4) as internal standard

-

β-glucuronidase from E. coli

-

Ammonium acetate

-

Formic acid

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (for offline cleanup if not using online SPE)

Sample Preparation: Enzymatic Hydrolysis

The majority of homosalate and its metabolites are excreted in urine as glucuronide conjugates and require a deconjugation step prior to extraction and analysis.[1]

-

Thaw urine samples at room temperature.

-

Pipette 1 mL of urine into a clean tube.

-

Add the deuterated internal standard solution.

-

Add 50 µL of β-glucuronidase enzyme solution.

-

Incubate the mixture at 37°C for at least 2 hours (or follow enzyme manufacturer's instructions for optimal temperature and time). Enzymatic hydrolysis cleaves the glucuronide moiety from the metabolites.[7][8]

-

After incubation, stop the reaction by adding a strong acid or by proceeding directly to the extraction step.

Sample Extraction and Cleanup (Online SPE)

Online SPE coupled with LC-MS/MS is a highly efficient and automated method for sample cleanup and analyte enrichment.[1][2]

-

After hydrolysis, centrifuge the samples to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial.

-

Inject the sample into the online SPE-LC-MS/MS system.

-

The sample is first loaded onto a trapping column where the analytes of interest are retained, and interfering substances like salts are washed away.

-

After the washing step, a valve switches the mobile phase flow to elute the trapped analytes from the SPE column onto the analytical LC column for separation.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Analytical Column: A C18 reversed-phase column is typically used for the separation of homosalate and its metabolites.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes based on their polarity.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

-

Tandem Mass Spectrometry (MS/MS):

-